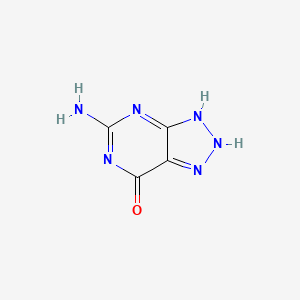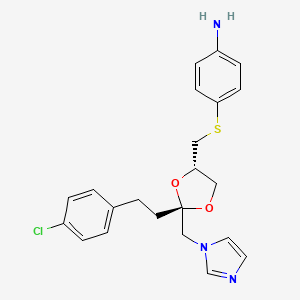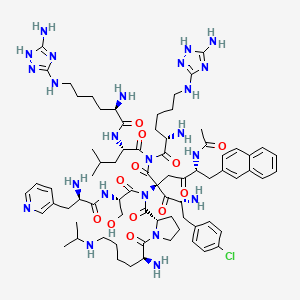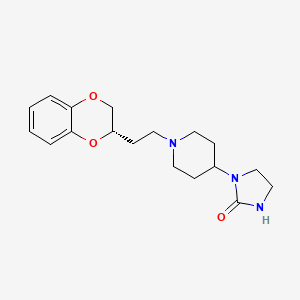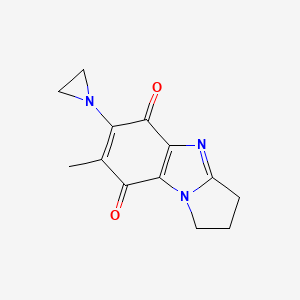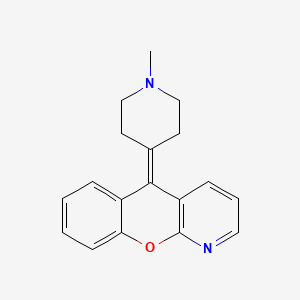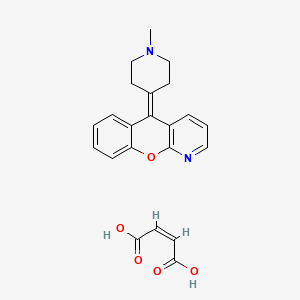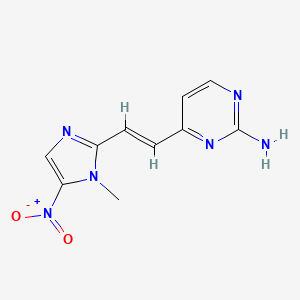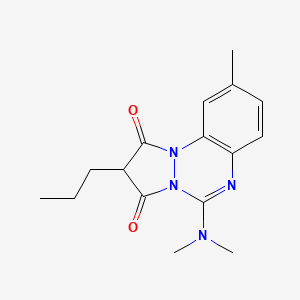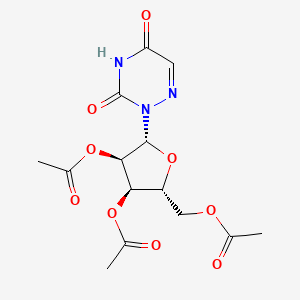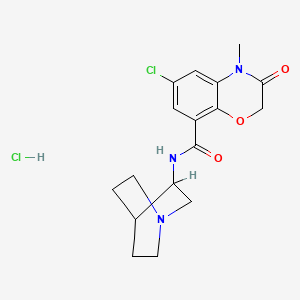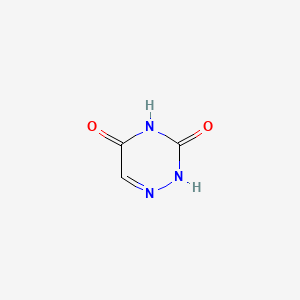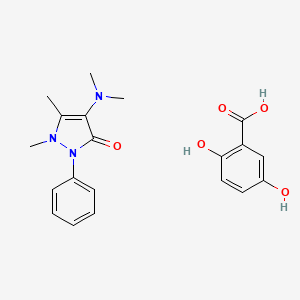
Aminophenazone gentisate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminophenazone gentisate is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
Applications De Recherche Scientifique
Hepatotoxicological Studies
Aminophenazone has been studied for its effects on liver functions. Research on rats showed that aminophenazone can induce changes in liver functions, such as an increase in smooth endoplasmic reticulum, peripheral fatty degradation, and reactive-inflammatory responses. These changes depend on the dose and duration of application. The increase in the smooth endoplasmic reticulum is due to the inductive effect of aminophenazone, which persists throughout the experimental period and manifests in various metabolic changes, including increased degradation of hexobarbital, N-demethylation, ascorbic acid synthesis, and liver weight increase (Bien, Skorka, Buntrock, & Neubauer, 1981).
Morphological Liver Studies
Long-term administration of aminophenazone in rats showed dose-dependent and time-dependent alterations in the liver, such as hepatocyte enlargement, fatty degeneration, reactive-inflammatory changes, single-cell necrosis, round cellular infiltration of periportal fields, and Kupffer cell activation. The intensity of these alterations varied, with aminophenazone showing greater effects than other pyrazolone derivatives (Buntrock, Bien, & Neubauer, 1986).
Gentisic Acid's Antidiabetic Potential
Gentisic acid, a phenolic acid found in many fruits and vegetables, has been associated with significant health benefits. An in silico and in vitro study on gentisic acid evaluated its antidiabetic potential, demonstrating that it interacted moderately with several receptors involved in diabetes management and showed moderate inhibitory activity against α-amylase and α-glucosidase (Mechchate, Es-safi, Al kamaly, & Bousta, 2021).
Pharmacological and Toxicological Aspects of Gentisic Acid
Gentisic acid exhibits anti-inflammatory, antigenotoxic, hepatoprotective, neuroprotective, antimicrobial, and antioxidant activities. It is an important metabolite of aspirin and is widely distributed in plants and fruits, with various therapeutic applications, including its role as an antioxidant (Abedi, Razavi, & Hosseinzadeh, 2019).
Antioxidant Potential of Aminophenazone Derivatives
New thiazolidine-4-one derivatives based on the 4-aminophenazone scaffold were synthesized as potential anti-inflammatory drugs. These derivatives demonstrated significant antioxidant potential, surpassing that of phenazone in various antioxidant assays. The structural modifications to 4-aminophenazone led to enhanced antioxidant effects (Apotrosoaei, Vasincu, Drăgan, Buron, Routier, & Profire, 2014).
Interaction with Hepatic Glutathione
Studies showed that aminophenazone affects hepatic glutathione levels in rats. Repeated administration of aminophenazone resulted in a depletion of hepatic glutathione, indicating its influence on hepatic functions and metabolic processes (Bien & Witt, 1985).
Antioxidant Properties of Gentisate
Gentisate, a metabolite of salicylate, has been identified as having antioxidant properties. Concentrations of gentisate in plasma and synovial fluid exceed those required for an antioxidant effect in vitro. This suggests the potential therapeutic application of gentisate as an antioxidant (Cleland, Whitehouse, & Betts, 1985).
Propriétés
Numéro CAS |
93841-78-2 |
|---|---|
Nom du produit |
Aminophenazone gentisate |
Formule moléculaire |
C20H23N3O5 |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
2,5-dihydroxybenzoic acid;4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C13H17N3O.C7H6O4/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;8-4-1-2-6(9)5(3-4)7(10)11/h5-9H,1-4H3;1-3,8-9H,(H,10,11) |
Clé InChI |
GQUQRKUQWVVIJY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1=CC(=C(C=C1O)C(=O)O)O |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1=CC(=C(C=C1O)C(=O)O)O |
Apparence |
Solid powder |
Autres numéros CAS |
93841-78-2 59302-11-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Aminophenazone gentisate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



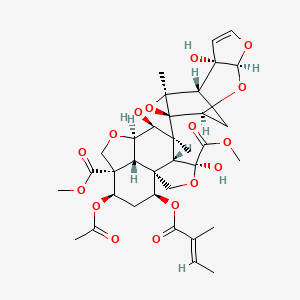
![1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea](/img/structure/B1665907.png)
